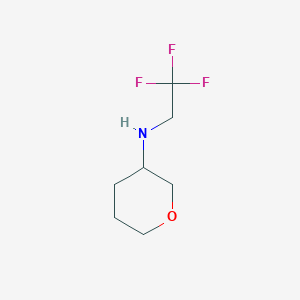

N-(2,2,2-trifluoroethyl)oxan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-2-1-3-12-4-6/h6,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAJQMXLLJBWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,2,2 Trifluoroethyl Oxan 3 Amine and Analogous Fluorinated Heterocycles

Strategies for Direct N-Trifluoroethylation

Direct N-trifluoroethylation involves the formation of a bond between a nitrogen atom and a 2,2,2-trifluoroethyl (-CH2CF3) group. Several methodologies have been developed to achieve this transformation, broadly categorized into electrophilic, transition-metal-mediated, and radical pathways.

Hypervalent iodine reagents have emerged as powerful tools for electrophilic fluoroalkylation. nih.govacs.org These compounds, often referred to as λ³-iodanes, feature an iodine atom in a +3 oxidation state and can act as effective electrophilic sources of the trifluoroethyl group. wikipedia.org Reagents such as 2,2,2-trifluoroethyl(aryl)iodonium salts are capable of transferring the CF3CH2 group to nucleophiles like amines. nih.gov

The reaction mechanism is proposed to proceed via an SN2 pathway, where the amine nitrogen attacks the methylene (B1212753) carbon of the trifluoroethyl group, displacing the iodinane. nih.gov The use of these reagents is advantageous due to their stability and reactivity under mild conditions. nih.gov The choice of the aryl group and the counter-ion on the iodonium salt can be modulated to fine-tune the reagent's reactivity. acs.org

| Reagent Type | General Structure | Key Features |

| Umemoto-type Reagents | Ar-I+(CH2CF3) X- | Effective electrophilic trifluoroethyl transfer agents. nih.gov |

| Togni-type Reagents | (Hetero)cyclic iodonium salts | Stable, crystalline solids used for various fluoroalkylations. |

| Diaryliodonium Salts | [Ar-I-Ar']+ X- | Used for arylation, but fluoroalkyl variants are also developed. nih.gov |

This table presents general classes of hypervalent iodine reagents used in electrophilic group transfer reactions.

Copper-catalyzed cross-coupling reactions provide an efficient route for forming carbon-nitrogen bonds. acs.orguclouvain.be This methodology has been extended to include N-trifluoroethylation of various nitrogen-containing heterocycles and anilines. acs.orgrsc.org These reactions typically involve a copper(I) or copper(II) catalyst, a suitable ligand, and a trifluoroethyl source. acs.orgnih.gov

The catalytic cycle is believed to involve the formation of a copper-amine complex, followed by oxidative addition of a trifluoroethylating agent or reaction with a trifluoroethyl radical. acs.org The choice of ligand, often a phenanthroline or bipyridine derivative, is crucial for the reaction's efficiency and substrate scope. sioc.ac.cnnih.gov This method is valued for its functional group tolerance and applicability to a wide range of amine substrates.

| Catalyst System | Trifluoroethyl Source | Substrate Scope |

| Cu(II) with Ligand | CF3CH2I | Heteroarenes acs.org |

| Cu(I) with Phenanthroline | TMSCF3-derived species | Organoboronates sioc.ac.cnnih.gov |

| Iron Porphyrin | CF3CH2NH2·HCl / NaNO2 | Anilines rsc.org |

This table summarizes various transition-metal-mediated N-trifluoroethylation systems.

Radical chemistry offers a complementary approach to N-trifluoroethylation. researchgate.net These methods rely on the generation of the 2,2,2-trifluoroethyl radical (•CH2CF3), which can then be trapped by a suitable nitrogen-centered radical or an amine precursor. Trifluoroethyl radical synthons, which are molecules that can generate the desired radical under specific conditions, are key to this strategy. researchgate.net

Generation of the trifluoroethyl radical can be achieved through various means, including photoredox catalysis, where a photocatalyst absorbs light to initiate a single-electron transfer (SET) process. ulsan.ac.kr Precursors like N-trifluoroethoxyphthalimide or certain alkyl trifluoroborates can serve as effective sources of the trifluoroethyl radical. researchgate.nettandfonline.com This radical can then engage in reactions to form the desired C-N bond. Copper can also be used to mediate the transfer of a trifluoromethyl group to alkyl radicals, a related transformation. researchgate.net

| Radical Precursor (Synthon) | Generation Method | Key Characteristics |

| N-trifluoroethoxyphthalimide | Photoredox Catalysis | Used for oxo-functionalization of alkenes, generating a trifluoroethyl radical. researchgate.net |

| Alkyl Trifluoroborates | Silver(I)-mediated oxidation | Acts as a versatile alkyl radical precursor under mild conditions. tandfonline.com |

| Trifluoroethyl Halides | Et3SiH / K2S2O8 with Copper | Generates alkyl radicals for subsequent trifluoromethylation. researchgate.net |

This table outlines different precursors and methods for generating trifluoroethyl radicals for synthetic applications.

Synthesis of the Oxan-3-amine Framework

The oxane, or tetrahydropyran (B127337) (THP), ring is a common structural motif. wikipedia.org The synthesis of the oxan-3-amine framework requires the construction of this six-membered heterocycle and the subsequent introduction of an amine group at the C-3 position.

Numerous methods exist for the synthesis of the tetrahydropyran ring. organic-chemistry.org Stereoselective methods are particularly important when chiral centers are required. Common strategies include:

Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol, such as a pent-4-en-1-ol derivative, can be catalyzed by various transition metals (e.g., gold, copper) to form the tetrahydropyran ring. organic-chemistry.org

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. It is a powerful method for constructing highly substituted tetrahydropyrans, often with high stereoselectivity. organic-chemistry.org

Intramolecular Michael Addition: The conjugate addition of an internal nucleophile to an α,β-unsaturated system can be used to form the heterocyclic ring stereoselectively. semanticscholar.org

Cycloetherification: The reaction of 1,5-diols with reagents like cerium ammonium (B1175870) nitrate can yield tetrahydropyran derivatives with good stereocontrol. organic-chemistry.org

The choice of method depends on the desired substitution pattern and stereochemistry of the final oxane ring.

Once the tetrahydropyran ring is constructed, an amine group must be introduced at the C-3 position. Starting from a precursor like oxan-3-one, several standard synthetic transformations can be employed:

Reductive Amination: This is a widely used and efficient method for forming amines. libretexts.org The reaction of oxan-3-one with an amine source (such as ammonia or a primary amine) forms an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield the target amine. libretexts.org

Nucleophilic Addition to Azomethine Derivatives: Chiral imines or related N-acylhydrazones can be prepared from the corresponding ketone. Stereoselective addition of a hydride reagent or other nucleophiles can afford chiral amines with high diastereoselectivity. researchgate.net

Gabriel Synthesis: This classic method involves the alkylation of a phthalimide anion with a suitable electrophile (e.g., 3-bromooxane), followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This provides a clean route to primary amines.

The selection of the amination strategy is dictated by the availability of starting materials and the requirement for stereochemical control at the C-3 position.

Ring-Closing Metathesis Approaches to Oxanes

Ring-closing metathesis (RCM) has become a powerful and reliable method for the synthesis of unsaturated rings of various sizes, including the precursors to the oxane (tetrahydropyran) core. medwinpublishers.comwikipedia.org This reaction, catalyzed by metal alkylidene complexes, typically involves the intramolecular cyclization of a diene substrate, forming a cycloalkene and releasing volatile ethylene as the only major byproduct. wikipedia.org The efficiency and functional group tolerance of RCM catalysts, particularly those based on ruthenium and molybdenum developed by Grubbs and Schrock, have made this a favored strategy in complex molecule synthesis. medwinpublishers.comresearchgate.net

The general mechanism proceeds through a metallacyclobutane intermediate, with the reaction's driving force often being the entropically favored release of ethylene gas. organic-chemistry.org RCM is highly effective for creating 5- to 30-membered rings. medwinpublishers.comorganic-chemistry.org Specifically for the synthesis of the oxane framework, RCM can be employed to cyclize an appropriate diallylic ether precursor to form a dihydropyran. Subsequent reduction of the double bond within the dihydropyran ring yields the saturated oxane structure. In 1992, Grubbs and Fu demonstrated the utility of Schrock's molybdenum catalysts for synthesizing O- and N-heterocycles, including the high-yield formation of dihydropyrans from accessible starting materials. wikipedia.org

Table 1: Key Catalysts in Ring-Closing Metathesis for Heterocycle Synthesis

| Catalyst | Description | Application |

|---|---|---|

| Grubbs' Catalysts (1st & 2nd Gen) | Ruthenium-based catalysts known for their stability and functional group tolerance. The second-generation catalyst features an N-heterocyclic carbene (NHC) ligand, offering higher activity. organic-chemistry.org | Widely used for the synthesis of 5-, 6-, and 7-membered carbamate-protected cyclic amines and various oxygen heterocycles. researchgate.net |

| Schrock's Catalysts | Molybdenum- and tungsten-based alkylidene complexes. They are highly active but can be sensitive to air and moisture. wikipedia.org | Effective for the synthesis of O- and N-heterocycles, such as dihydropyrans and substituted pyrrolines. wikipedia.org |

| Hoveyda-Grubbs Catalysts | Modified ruthenium catalysts with a chelating isopropoxystyrene ligand, offering enhanced stability and catalyst recovery. | Applied in the synthesis of complex natural products and pharmaceuticals containing heterocyclic rings. |

Convergent and Divergent Synthetic Routes to N-(2,2,2-trifluoroethyl)oxan-3-amine

In the absence of a specifically published synthesis for this compound, synthetic strategies can be proposed based on convergent and divergent approaches.

A convergent synthesis would involve the independent preparation of the key structural fragments—the oxane ring and the trifluoroethylamine side chain—followed by their coupling in a final step. A plausible convergent route would be:

Synthesis of Oxan-3-amine: This intermediate can be prepared from commercially available starting materials, for instance, through the reduction of oxan-3-one oxime or other nitrogen-containing derivatives.

Coupling Reaction: The prepared oxan-3-amine could be coupled with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, via a standard N-alkylation reaction. Alternatively, a reductive amination reaction between oxan-3-one and 2,2,2-trifluoroethylamine would also serve as a powerful convergent coupling method.

A divergent synthesis would begin with a common precursor that is later elaborated to introduce the required functional groups. This approach allows for the synthesis of a library of related analogues from a single intermediate. A potential divergent route could be:

Preparation of a Functionalized Oxane: The synthesis could start with a readily available oxane derivative, such as oxan-3-ol.

Introduction of the Amino Group: The hydroxyl group could be converted to a suitable leaving group (e.g., mesylate or tosylate) and subsequently displaced with an amine source, such as ammonia or an ammonia equivalent, to furnish oxan-3-amine.

Trifluoroethylation: The final step would involve the N-trifluoroethylation of the resulting primary amine using one of the several methods described in the following sections, such as reductive amination with a trifluoroacetaldehyde (B10831) equivalent or direct alkylation.

Reductive Amination Pathways Incorporating Trifluoroacetaldehyde Derivatives

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, converting a carbonyl compound into an amine via an intermediate imine. wikipedia.orglibretexts.org This two-step, often one-pot, process is a primary strategy for synthesizing this compound. libretexts.org The reaction involves the initial condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the target amine. nih.gov

Two principal pathways can be envisioned:

Reaction of Oxan-3-one with 2,2,2-Trifluoroethylamine: In this approach, the oxane ketone is reacted with trifluoroethylamine under weakly acidic conditions to form the corresponding imine, which is subsequently reduced.

Reaction of Oxan-3-amine with Trifluoroacetaldehyde: This involves the reaction of the amine-containing heterocycle with trifluoroacetaldehyde (or a stable equivalent like its hemiacetal) to form the same imine intermediate, followed by reduction.

The success of direct reductive amination hinges on the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound. nih.govmasterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Description | Selectivity |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent that is effective at reducing imines at slightly acidic pH where imine formation is favorable. libretexts.orgmasterorganicchemistry.com | Highly selective for imines over ketones and aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A non-toxic and mild reductant that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. nih.govorganic-chemistry.org | Exhibits excellent selectivity for imines over carbonyls, making it a popular choice for one-pot reactions. nih.gov |

| Phenylsilane (PhSiH₃) | Used in a practical, catalyst-free reductive trifluoroethylation of amines where trifluoroacetic acid (TFA) serves as the trifluoroethyl source. researchgate.netnih.gov | The reaction proceeds via the reduction of in situ-generated silyl (B83357) ester and iminium ion intermediates. nih.gov |

| Catalytic Hydrogenation (H₂/Catalyst) | Involves the use of hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). wikipedia.org | Effective but can sometimes lead to over-alkylation or reduction of other functional groups. wikipedia.org |

A particularly relevant method is the catalyst-free reductive trifluoroethylation reported by Denton and coworkers, which uses trifluoroacetic acid as an inexpensive and stable source for the trifluoroethyl group in the presence of a silane reductant. nih.govnih.gov This approach demonstrates high functional group tolerance and can be applied to both the direct trifluoroethylation of secondary amines and a three-component coupling of primary amines, aldehydes, and TFA. researchgate.netnih.gov

Electrochemical Approaches for Fluoroalkylation of Nitrogen-Containing Heterocycles

In recent years, synthetic electrochemistry has emerged as a powerful and sustainable alternative to traditional chemical methods, often minimizing waste and avoiding harsh reagents by using electrons as a traceless reagent. rsc.orgnih.gov Electrochemical methods are particularly well-suited for generating radical intermediates under mild conditions, which can then be used for fluoroalkylation reactions. nih.govnih.gov

While direct electrochemical N-trifluoroethylation is an emerging area, related processes such as trifluoromethylation have been well-established and provide a blueprint for future developments. For instance, the anodic oxidation of the Langlois' reagent (CF₃SO₂Na) is a common method to generate the trifluoromethyl radical (•CF₃), which can then add to N-heterocycles. researchgate.net An electrochemical intramolecular oxytrifluoromethylation has been developed to access CF₃-containing morpholine derivatives, showcasing the potential of this strategy for constructing fluorinated heterocycles. researchgate.net

These strategies could be adapted for trifluoroethylation by employing a suitable precursor to the 2,2,2-trifluoroethyl radical (•CH₂CF₃). The appeal of electrosynthesis lies in its ability to achieve ring formation and functionalization efficiently under ambient conditions, often without the need for additional catalysts or chemical oxidants. nih.gov

Organocatalytic and Transition-Metal-Catalyzed Methodologies for Trifluoroethylated Amine Synthesis

Catalytic methods, employing either small organic molecules or transition metal complexes, offer highly efficient and selective routes to trifluoroethylated amines, including chiral variants.

Organocatalytic Methodologies Organocatalysis avoids the use of potentially toxic or expensive metals and has been successfully applied to the synthesis of complex fluorinated molecules. Asymmetric reactions involving trifluoromethyl ketimines are a prominent example. rsc.org For instance, isothiourea catalysts have been used to mediate the stereoselective γ-addition of trifluoromethyl ketimines to 1-alkynyl ketones, affording tetrasubstituted allenes with high enantioselectivities. rsc.org Similarly, bifunctional squaramide-tertiary amine catalysts have been employed in the highly efficient asymmetric [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with methyleneindolinones to produce trifluoromethyl-containing spirooxindole derivatives with excellent stereoselectivity. nih.gov These methods highlight the power of organocatalysis to construct chiral centers in molecules containing the N-trifluoroethyl moiety.

Transition-Metal-Catalyzed Methodologies Transition metals are highly effective catalysts for a variety of transformations leading to trifluoroethylated amines. acs.org These methods include N-H insertion, cross-coupling, and asymmetric reduction reactions. An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot cascade reaction. rsc.org Other transition metals like rhodium and palladium have also been utilized. Rhodium-catalyzed enantioselective isomerization combined with reductive amination of allylic amines provides access to γ-chiral primary and secondary amines. acs.org The catalytic enantioselective reduction of trifluoromethyl-substituted imines is another common and powerful strategy for preparing chiral α-trifluoromethyl amines. nih.gov

Table 3: Selected Catalytic Methodologies for Trifluoroethylated Amine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrates |

|---|---|---|---|

| Organocatalyst | Isothiourea (BTM) | Stereoselective γ-addition | Trifluoromethyl ketimines, 1-alkynyl ketones rsc.org |

| Organocatalyst | Squaramide-tertiary amine | Asymmetric [3+2] cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, methyleneindolinones nih.gov |

| Transition Metal | Iron(III) Porphyrin | N-H Insertion (via cascade diazotization) | Anilines, 2,2,2-trifluoroethylamine HCl rsc.org |

| Transition Metal | Rhodium Complex | Isomerization / Reductive Amination | Allylic diethyl amines acs.org |

| Transition Metal | Palladium Complex | C-H Arylation | Aliphatic amines acs.org |

Chemical Reactivity and Advanced Derivatization of N 2,2,2 Trifluoroethyl Oxan 3 Amine

Transformations at the Secondary Amine Functionality

The secondary amine group in N-(2,2,2-trifluoroethyl)oxan-3-amine is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and the formation of urea (B33335) and thiourea (B124793) derivatives. These reactions are fundamental in modifying the molecule's electronic and steric properties, thereby enabling the synthesis of a wide array of functionalized compounds.

Acylation Reactions:

Acylation of the secondary amine involves the introduction of an acyl group (R-C=O) and is a common strategy to form amides. This transformation can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The reactivity of the amine in this compound is moderated by the electron-withdrawing trifluoroethyl group, which can necessitate slightly more forcing conditions compared to more nucleophilic amines.

For instance, the reaction with 2,2,2-trifluoroethyl formate (B1220265) can be used to introduce a formyl group. organic-chemistry.org Friedel-Crafts acylation, a powerful method for C-C bond formation, can also be employed for the functionalization of amino acids, suggesting its potential applicability to derivatives of this compound under specific conditions. chemrxiv.org

| Acylating Agent | Product Type | Reaction Conditions |

| Acyl Chloride (RCOCl) | Amide | Base (e.g., triethylamine), aprotic solvent |

| Acid Anhydride ((RCO)₂O) | Amide | Base or neat, often with heating |

| Carboxylic Acid (RCOOH) | Amide | Coupling agent (e.g., DCC, EDC), base |

| 2,2,2-Trifluoroethyl formate | Formamide | Heating may be required organic-chemistry.org |

Sulfonylation Reactions:

Sulfonylation introduces a sulfonyl group (R-SO₂) to the nitrogen atom, forming a sulfonamide. This functional group is a key component in many pharmaceutical compounds. The reaction is typically carried out using sulfonyl chlorides in the presence of a base. The resulting sulfonamides are generally stable compounds. The synthesis of N-(polychloroethyl)sulfonamides and their subsequent transformations highlight the utility of sulfonamide chemistry in creating diverse molecular architectures. researchgate.net

| Sulfonylating Agent | Product Type | Typical Base |

| Arenesulfonyl chloride (ArSO₂Cl) | N-Aryl sulfonamide | Pyridine, triethylamine |

| Alkanesulfonyl chloride (RSO₂Cl) | N-Alkyl sulfonamide | Pyridine, triethylamine |

Alkylation:

Direct N-alkylation of secondary amines can be challenging due to the potential for over-alkylation to form quaternary ammonium (B1175870) salts. However, under controlled conditions, the introduction of an alkyl group is feasible. Methods for the N-dealkylation of amines are also well-established, providing routes to modify existing N-alkylated compounds. nih.gov The reaction of N-(2,2,2-trichloroethyl)arenesulfonamides with various alkyl halides demonstrates the feasibility of N-alkylation on related structures. researchgate.net

Reductive Alkylation (Reductive Amination):

Reductive alkylation is a highly efficient and widely used method for the N-alkylation of amines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. This method offers excellent control over the degree of alkylation.

A catalyst-free, one-pot reductive alkylation of primary and secondary amines using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has been reported, showcasing a green and efficient approach. organic-chemistry.org This method is applicable to a wide range of substrates, including aromatic, aliphatic, and heterocyclic compounds. organic-chemistry.org Another strategy involves the use of carboxylic acids as alkylating agents with borazane under mild conditions. rsc.org

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R'CHO) | NaBH(OAc)₃, NaBH₄, H₂/Catalyst | N-alkyl-N-(2,2,2-trifluoroethyl)oxan-3-amine |

| Ketone (R'R''CO) | NaBH(OAc)₃, NaBH₄, H₂/Catalyst | N-alkyl-N-(2,2,2-trifluoroethyl)oxan-3-amine |

Furthermore, a practical and catalyst-free trifluoroethylation of amines using trifluoroacetic acid has been developed, which proceeds via a reductive pathway. researchgate.netnih.gov This method is notable for its remarkable functional group tolerance. researchgate.netnih.gov

Urea Derivatives:

Urea derivatives are prevalent in medicinal chemistry and materials science. nih.gov The secondary amine of this compound can react with isocyanates to form N,N'-disubstituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by reaction with another amine, can also yield urea derivatives. nih.gov The synthesis of ureas can also be achieved through the reaction of amines with carbamates or via the Curtius rearrangement of acyl azides in the presence of an amine. organic-chemistry.org

Thiourea Derivatives:

Thioureas are analogs of ureas where the carbonyl oxygen is replaced by a sulfur atom. They are synthesized by the reaction of the amine with an isothiocyanate. Chiral thiourea derivatives have found significant use as organocatalysts in asymmetric synthesis. nih.gov The reaction of this compound with an appropriate isothiocyanate would yield the corresponding thiourea derivative.

| Reagent | Product |

| Isocyanate (R'-N=C=O) | N,N'-disubstituted Urea |

| Isothiocyanate (R'-N=C=S) | N,N'-disubstituted Thiourea |

Reactivity of the Oxane Ring System

The tetrahydropyran (B127337) (oxane) ring of this compound provides a robust scaffold that can be further functionalized. The existing stereochemistry of the amine at the 3-position can direct subsequent reactions, allowing for stereoselective modifications of the ring.

The development of methods for the stereocontrolled synthesis of substituted tetrahydropyrans is an active area of research due to the prevalence of this motif in natural products. Intramolecular N-H aminoetherification reactions have been developed for the synthesis of N-unprotected 3-amino-O-heterocycles, demonstrating a pathway to related structures. rsc.org While direct C-H functionalization of the oxane ring in this compound is not extensively documented, modern synthetic methods for C-H activation could potentially be applied to introduce new substituents at specific positions on the ring. researchgate.net

The oxane ring is generally stable under many reaction conditions. However, under specific, often harsh, conditions such as strong Lewis or Brønsted acids, ring-opening reactions can occur. These reactions can lead to the formation of linear, functionalized compounds. For instance, ring-opening reactions of oxetanes, a related four-membered oxygen-containing heterocycle, yield a variety of functionalized products depending on the nucleophile and reaction conditions. researchgate.net While oxanes are less strained and therefore less reactive than oxetanes, analogous transformations can be envisioned under appropriate catalytic conditions. Rearrangement reactions of the oxane ring are less common but could potentially be induced through the formation of cationic intermediates.

Stereochemical Control and Diastereoselectivity in Subsequent Derivatization Reactions

Detailed studies focusing specifically on the stereochemical outcomes of derivatization reactions involving this compound are limited in publicly accessible literature. However, the principles of stereocontrol and diastereoselectivity for molecules containing the N-(2,2,2-trifluoroethyl) group can be effectively illustrated by examining related, well-researched chemical entities. N-2,2,2-trifluoroethylisatin ketimines, which feature the same N-trifluoroethyl moiety, serve as an excellent proxy for understanding how this functional group influences the stereochemistry of complex reactions, particularly in asymmetric cycloadditions.

Research has extensively demonstrated that the N-2,2,2-trifluoroethylisatin ketimine scaffold is a versatile building block for synthesizing chiral spirooxindole derivatives. The control of diastereoselectivity in these reactions is highly dependent on the choice of catalyst and reaction partners, often leading to the formation of specific stereoisomers with high fidelity.

Organocatalytic asymmetric cycloaddition reactions are a cornerstone of this chemistry. For instance, the use of bifunctional cinchona-derived squaramide catalysts in the [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with various Michael acceptors consistently results in products with excellent diastereoselectivity. In a reaction with arylidene azlactones, diastereomeric ratios (d.r.) of greater than 20:1 were achieved, indicating a very strong preference for one diastereomer. nih.gov Similarly, reactions with methyleneindolinones and 3-(trifluoroethylidene)oxindoles, catalyzed by squaramide derivatives, also yielded products with d.r. values exceeding 20:1. nih.gov This high level of stereochemical control is crucial for the synthesis of complex molecules with defined three-dimensional structures.

The catalyst's structure plays a pivotal role in directing the stereochemical pathway of the reaction. Prolinol silyl (B83357) ethers have been successfully employed as catalysts in [3+4] cycloaddition reactions with α-vinylenals, producing CF3-containing spirooxindoles that incorporate an azepane motif. These reactions proceeded with outstanding stereoselectivity, achieving diastereomeric ratios of over 19:1. nih.gov The catalyst orchestrates the approach of the reactants, creating a chiral environment that favors the formation of one specific stereoisomer over others.

The following tables summarize key research findings on the diastereoselective derivatization of N-2,2,2-trifluoroethylisatin ketimines, highlighting the influence of different catalytic systems.

Table 1: Squaramide-Catalyzed Asymmetric [3+2] Cycloadditions

| Reactant 2 | Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyleneindolinones | Bifunctional squaramide-tertiary amine | >20:1 | 84–99% | nih.gov |

| Rhodamine derivatives | Cinchona-derived squaramide | 86:14 to >99:1 | 65–99% | nih.gov |

| 3-(trifluoroethylidene)oxindoles | Squaramide | >20:1 | 60–99% | nih.gov |

Table 2: Other Catalytic Systems in Asymmetric Cycloadditions

| Reaction Type | Reactant 2 | Catalyst System | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [3+4] Cycloaddition | α-vinylenals | Prolinol silyl ethers | >19:1 | 60–90% | nih.gov |

These examples underscore the high degree of diastereoselectivity that can be achieved in reactions involving the N-(2,2,2-trifluoroethyl) moiety. The catalyst and the specific substrates work in concert to control the facial selectivity of the reaction, leading to the preferential formation of a single diastereomer. While this data is derived from the isatin (B1672199) ketimine system, the underlying principles of catalyst-controlled stereoselection are broadly applicable and suggest that derivatization of this compound could similarly be directed with high diastereoselectivity through the careful selection of chiral catalysts and reagents.

Theoretical and Computational Investigations of N 2,2,2 Trifluoroethyl Oxan 3 Amine

Conformational Analysis and Energetic Landscapes

To address this section, a computational study would need to be performed to explore the potential energy surface of N-(2,2,2-trifluoroethyl)oxan-3-amine. This would involve:

Ring Conformation: Investigating the chair, boat, and twist-boat conformations of the oxane ring.

Substituent Orientation: Determining the energetic preference for the N-(2,2,2-trifluoroethyl) group to be in an axial versus an equatorial position. The steric bulk of the substituent would likely favor the equatorial position to minimize 1,3-diaxial interactions.

Side-Chain Rotation: Analyzing the rotation around the C-N and C-C bonds of the trifluoroethylamino side chain to identify the most stable rotamers.

Energetic Landscape: Plotting these energies to create a landscape that visualizes the relative stabilities of all possible conformers and the energy barriers between them. Without such a study, any discussion would be purely speculative.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

This section requires specific quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govijcce.ac.irrsc.org Key outputs would include:

pKa Predictions: Calculating the pKa of the secondary amine is crucial for understanding its properties in solution. This involves complex calculations using solvation models like COSMO or SMD to predict the free energy change of deprotonation. peerj.comoptibrium.comresearchgate.net While methods for predicting amine pKa values are established, the specific predicted value for this compound is not available.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to assess the molecule's kinetic stability and reactivity profile.

Fukui Functions: These functions are derived from changes in electron density to predict sites for nucleophilic and electrophilic attack. nih.gov A calculation would map these functions across the molecule, identifying the nitrogen atom as a likely nucleophilic site and hydrogen atoms as potential electrophilic sites. Specific values for these functions are not present in the literature.

A hypothetical data table for this section would look like this, but the values cannot be populated without performing the actual calculations:

| Calculated Property | Method/Basis Set | Value |

| Predicted pKa | B3LYP/6-31G(d) with SMD | Data not available |

| HOMO Energy | B3LYP/6-31G(d) | Data not available |

| LUMO Energy | B3LYP/6-31G(d) | Data not available |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | Data not available |

Mechanistic Elucidation of Synthetic Pathways

Detailed mechanistic studies for the synthesis of this specific molecule are not published. A computational investigation would involve:

Density Functional Theory (DFT) Studies on Trifluoroethylation MechanismsThe synthesis would likely involve the reaction of oxan-3-amine with a trifluoroethylating agent. One common method is the reductive amination using trifluoroacetaldehyde (B10831) or a related precursor.researchgate.netA DFT study would model this reaction by:

Calculating the geometries and energies of reactants, intermediates (e.g., iminium ion), transition states, and products.

Mapping the reaction energy profile to determine the activation energies for each step.

Analyzing the electronic structure changes along the reaction coordinate.

Transition State Analysis for Stereo- and Regioselective TransformationsIf the synthesis involves chiral centers or competing reaction sites, transition state analysis is key to understanding selectivity. For this compound, if a chiral precursor were used, DFT could be employed to:

Locate the transition states for the formation of different stereoisomers.

Compare the activation energies of these competing transition states to predict the major product. Reviews on the synthesis of related compounds highlight the importance of stereoselectivity, but provide no specific transition state models for this molecule. nih.govresearchgate.net

Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions

This section focuses on using the molecule's structure to inform further synthetic design, not to predict biological activity. Such a study would be hypothetical and involve:

Pharmacophore Modeling: Identifying the key structural features (hydrogen bond donors/acceptors, hydrophobic groups) of this compound.

Hypothetical Docking: Placing the computationally determined low-energy conformer of the molecule into the active site of a selected protein structure. This would reveal potential intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are favorable for binding. nih.govnih.gov

Informing Synthesis: The insights from docking could then guide the design of new analogs. For example, if a specific part of the molecule does not interact with the hypothetical receptor, it could be modified to improve binding or other properties. No such modeling studies for this compound have been published.

Applications of N 2,2,2 Trifluoroethyl Oxan 3 Amine As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures and Scaffolds

The structure of N-(2,2,2-trifluoroethyl)oxan-3-amine offers multiple handles for its incorporation into more complex molecular frameworks. The secondary amine serves as a versatile nucleophile or as a point of attachment for further functionalization. It can readily undergo a variety of classical amine reactions, including:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds, linking the oxane scaffold to other parts of a target molecule.

Alkylation and Arylation: Participation in nucleophilic substitution reactions with alkyl halides or in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate iminium ion, which is subsequently reduced to yield a more complex tertiary amine. scispace.com

The oxane ring itself represents a stable, saturated heterocyclic scaffold. Unlike aromatic rings, saturated heterocycles provide three-dimensional diversity, which is often crucial for optimizing a molecule's spatial arrangement for biological target engagement. The incorporation of this non-planar ring system can improve physicochemical properties such as solubility while disrupting planarity, which can be advantageous in drug design.

Role in the Asymmetric Synthesis of Chiral Molecules

The N-(2,2,2-trifluoroethyl) group plays a critical role in directing stereochemical outcomes in asymmetric reactions. While specific examples using this compound are not extensively documented, the synthetic utility of this moiety is powerfully demonstrated in the chemistry of N-2,2,2-trifluoroethylisatin ketimines. These related compounds serve as potent 1,3-dipoles in organocatalytic asymmetric cycloaddition reactions, providing access to highly functionalized, chiral spirocyclic molecules with excellent stereocontrol. nih.gov

These reactions highlight a key potential application for building blocks containing the N-(2,2,2-trifluoroethyl) motif. By analogy, derivatives of this compound could be envisioned as precursors for asymmetric transformations. The trifluoroethyl group's strong electron-withdrawing nature activates adjacent positions for nucleophilic attack or modulates the reactivity of the amine, which can be harnessed in catalyst-controlled stereoselective processes.

A summary of representative asymmetric cycloaddition reactions using the analogous N-2,2,2-trifluoroethylisatin ketimines is presented below, illustrating the high levels of stereoselectivity achievable.

Table 1: Examples of Asymmetric Cycloadditions with an N-(2,2,2-trifluoroethyl) Moiety Data based on reactions of N-2,2,2-trifluoroethylisatin ketimines, an analogous compound class.

| Reaction Type | Reactant Partner | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

| [3+2] Cycloaddition | Cinnamaldehyde | Prolinol Silyl (B83357) Ether | - | - | High | nih.gov |

| [3+2] Cycloaddition | Nitroalkenes | Thiourea-Tertiary Amine | 12:1 to >20:1 | 83% to >99% | 81-99% | nih.gov |

| [3+2] Cycloaddition | Methyleneindolinones | Squaramide-Tertiary Amine | >20:1 | 62% to >99% | 84-99% | nih.gov |

| [3+2] Cycloaddition | Arylidene Azlactones | Squaramide | >20:1 | 78-99% | 60-99% | nih.gov |

| [3+4] Cycloaddition | α-Vinylenals | Prolinol Silyl Ether | >19:1 | 80-96% | 60-90% | nih.gov |

These examples underscore the capacity of the N-trifluoroethyl group to facilitate the construction of multiple stereocenters with high fidelity, a strategy that is central to modern pharmaceutical synthesis. nih.govnih.gov

Utilization in the Construction of Diverse N-Heterocyclic Compounds

Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals and bioactive compounds. rsc.orgekb.eg this compound is an ideal starting material for constructing more complex N-heterocyclic systems. The secondary amine can act as a dinucleophile or be incorporated into cyclization reactions.

For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of six-membered heterocycles like pyrimidines or diazines. Similarly, reactions with 1,2-dielectrophiles could be used to construct five-membered rings such as imidazoles.

The utility of the N-(2,2,2-trifluoroethyl) group in building N-heterocycles is again well-demonstrated by the cycloaddition chemistry of N-2,2,2-trifluoroethylisatin ketimines. nih.gov In these reactions, the nitrogen atom is directly incorporated into the newly formed heterocyclic ring, yielding complex polycyclic architectures.

Table 2: Construction of N-Heterocycles via Cycloaddition with an N-(2,2,2-trifluoroethyl) Moiety Data based on reactions of N-2,2,2-trifluoroethylisatin ketimines, an analogous compound class.

| Heterocycle Formed | Reaction Type | Reactant Partner | Catalyst | Resulting Scaffold | Reference |

| Pyrrolidine | [3+2] Annulation | 2-Nitroindoles | Dipeptided Phosphonium Salt | Polycyclic Spirooxindole | nih.gov |

| Pyrrolidine | [3+2] Cycloaddition | Barbiturate-based Olefins | Squaramide | Spiro[barbiturate-pyrrolidine-oxindole] | nih.gov |

| Pyrrolidine | [3+2] Cycloaddition | Methyleneindolinones | Squaramide-Tertiary Amine | Spiro[pyrrolidin-3,2′-oxindole] | nih.gov |

| Azepane | [3+4] Cycloaddition | α-Vinylenals | Prolinol Silyl Ether | Spiro[oxindole-azepane] | nih.gov |

| Pyrrolidine | [3+2] Cycloaddition | Maleimides | Phase Transfer Catalyst | Spiro-fused[succinimide-pyrrolidine-oxindole] | nih.gov |

These examples show the creation of diverse and complex heterocyclic systems, including spiro-fused and polycyclic derivatives, originating from a building block containing the N-(2,2,2-trifluoroethyl) amine core. nih.gov

Application in Combinatorial Chemistry for the Generation of Molecular Libraries (emphasizing synthetic methodology)

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. Building blocks like this compound are well-suited for such synthetic campaigns due to their defined core structure and reactive functional handle.

A common methodology in combinatorial chemistry is solid-phase synthesis, where a starting material is anchored to a polymer resin and subsequent reactions are carried out in a stepwise fashion. crsubscription.com this compound can be readily integrated into this workflow.

Hypothetical Solid-Phase Synthetic Methodology:

Immobilization: The secondary amine of this compound can be attached to a solid support. For example, it can be reacted with a resin-bound acyl chloride (e.g., Merrifield resin functionalized with a linker) to form a stable amide bond, anchoring the molecule to the solid phase.

Library Generation (Split-and-Pool Synthesis): The resin beads, now carrying the anchored building block, can be split into multiple reaction vessels. crsubscription.com If the oxane ring were functionalized with a leaving group, a diverse library of nucleophiles could be introduced in this step. Alternatively, if the amine were first protected with an orthogonal protecting group (like Fmoc), it could be deprotected after initial modifications elsewhere on the molecule, and then a library of acylating agents or alkylating agents could be introduced at the nitrogen position.

Cleavage: After the final reaction step, the completed molecules are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), which breaks the linker. crsubscription.com

Purification and Screening: The resulting library of compounds, each sharing the core this compound scaffold but differing in the appended diversity elements, is then purified and submitted for biological screening.

This approach allows for the systematic and efficient exploration of the chemical space around the core scaffold, facilitating the discovery of new lead compounds. The trifluoroethyl and oxane moieties provide consistent structural features across the library, while the combinatorial modifications allow for fine-tuning of properties.

Advanced Spectroscopic and Structural Elucidation of N 2,2,2 Trifluoroethyl Oxan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide an unambiguous structural assignment for N-(2,2,2-trifluoroethyl)oxan-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the oxane ring, the trifluoroethyl group, and the amine proton. The protons on the oxane ring would present a complex set of overlapping multiplets in the δ 1.5-4.0 ppm region due to diastereotopicity and spin-spin coupling. The methylene (B1212753) protons of the trifluoroethyl group (-CH₂CF₃) are anticipated to appear as a quartet around δ 3.0-3.5 ppm, a result of coupling to the three adjacent fluorine atoms (³JHF ≈ 9-10 Hz). The amine proton (N-H) would likely be observed as a broad singlet between δ 1.0-3.0 ppm, with its chemical shift being concentration and solvent-dependent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven unique carbon signals. The trifluoromethyl carbon (-CF₃) is expected to be a quartet (due to one-bond ¹JCF coupling, typically 280-285 Hz) with a chemical shift around δ 125 ppm. rsc.org The methylene carbon adjacent to it (-CH₂CF₃) would also appear as a quartet (due to two-bond ²JCF coupling, ~32-35 Hz) around δ 45-55 ppm. rsc.orgdigitellinc.com The carbons of the oxane ring would resonate in the δ 25-80 ppm range, with the carbon bearing the amine group (C3) expected around δ 50-60 ppm, and the carbons adjacent to the ring oxygen (C2, C6) appearing further downfield at approximately δ 65-75 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct observation of the fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. This signal would be split into a triplet by the two adjacent methylene protons (³JFH ≈ 9-10 Hz), with an anticipated chemical shift in the range of δ -70 to -75 ppm (relative to CFCl₃). rsc.org

Predicted 1D NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Oxane Ring | |||

| H2, H6 | δ 3.5-4.0 ppm (m) | δ 65-75 ppm | - |

| H3 | δ 2.8-3.2 ppm (m) | δ 50-60 ppm | - |

| H4, H5 | δ 1.5-2.2 ppm (m) | δ 25-35 ppm | - |

| Side Chain | |||

| N-H | δ 1.0-3.0 ppm (br s) | - | - |

| N-CH₂ | δ 3.0-3.5 ppm (q, ³JHF ≈ 9.5 Hz) | δ 45-55 ppm (q, ²JCF ≈ 33 Hz) | - |

| -CF₃ | - | δ ~125 ppm (q, ¹JCF ≈ 282 Hz) | δ -73 ppm (t, ³JHF ≈ 9.5 Hz) |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating the precise connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the H3 proton and its neighbors on the oxane ring (H2 and H4), as well as couplings between all adjacent protons within the ring, confirming the tetrahydropyran (B127337) spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link each proton signal of the oxane ring and the N-CH₂ group to its corresponding carbon signal, confirming the assignments in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Essential correlations would be observed from the protons of the N-CH₂ group to the C3 of the oxane ring and to the -CF₃ carbon. Additionally, correlations from the H3 proton to the adjacent C2 and C4 carbons would further solidify the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. For the oxane ring, which likely adopts a chair conformation, NOESY would show correlations between axial and equatorial protons, such as 1,3-diaxial interactions. This could help determine the preferred orientation (axial or equatorial) of the N-(2,2,2-trifluoroethyl)amino substituent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probing

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this secondary amine would be characterized by a single, relatively weak N-H stretching absorption in the 3300-3350 cm⁻¹ region. orgchemboulder.com Strong, sharp absorptions corresponding to aliphatic C-H stretching would appear just below 3000 cm⁻¹. The most intense bands in the spectrum are expected to be the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. A strong C-O-C stretching band from the oxane ether linkage is also expected around 1050-1150 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary data. The C-C and C-H vibrations of the aliphatic ring would likely give strong Raman signals. This technique is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3350 - 3300 | N-H Stretch (Secondary Amine) | Weak to Medium |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium to Strong |

| 1300 - 1100 | C-F Stretch | Strong, Multiple Bands |

| 1250 - 1020 | C-N Stretch (Aliphatic) | Weak to Medium |

| 1150 - 1050 | C-O-C Stretch (Ether) | Strong |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Precise Mass Determination: The molecular formula for this compound is C₇H₁₂F₃NO. The calculated monoisotopic mass for the neutral molecule [M] is 183.0871 Da. uni.lu In ESI-MS, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 184.0944. uni.lu

Fragmentation Pathway Analysis: In electron ionization (EI) mass spectrometry, the fragmentation of aliphatic amines is dominated by α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org This process leads to the formation of a resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are predicted:

Cleavage of the C2-C3 bond of the oxane ring, leading to a fragment that could be observed at m/z 154.07.

Cleavage of the C3-C4 bond of the oxane ring, which would also result in ring-opening and subsequent fragmentation.

The most favorable fragmentation is often the loss of the largest possible radical from the alpha-carbon. whitman.edu Another significant fragmentation pathway would involve the cleavage of the ring itself, potentially through the loss of formaldehyde (B43269) (CH₂O) from the ether linkage.

Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |

| 183.0871 | [C₇H₁₂F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 154.0738 | [C₅H₉F₃N]⁺ | α-cleavage at C2-C3 bond |

| 112.0711 | [C₅H₉NO]⁺ | Loss of ˙CF₃CH₂ radical |

| 84.0813 | [C₅H₁₀N]⁺ | Iminium ion from ring cleavage |

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration Assignment (if suitable crystals are obtained)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice.

The resulting crystal structure would confirm the molecular connectivity and provide exact measurements of all bond lengths, bond angles, and torsion angles. It would unequivocally establish the conformation of the six-membered oxane ring, which is expected to be a chair form. Furthermore, it would determine the relative stereochemistry, showing whether the N-(2,2,2-trifluoroethyl)amino substituent occupies an axial or equatorial position on the ring. In the case of a chiral synthesis or resolution, X-ray crystallography of a salt with a chiral counter-ion could be used to determine the absolute configuration of the stereocenter at C3. To date, no crystal structure for this compound has been reported in the public domain.

Future Research Directions and Emerging Opportunities in N 2,2,2 Trifluoroethyl Oxan 3 Amine Chemistry

Development of More Sustainable and Green Synthetic Methodologies

Traditional methods for the synthesis of fluorinated amines often rely on harsh reagents, stoichiometric reductants, and volatile organic solvents, which present significant environmental and safety concerns. researchgate.net Future research must prioritize the development of green and sustainable synthetic routes to N-(2,2,2-trifluoroethyl)oxan-3-amine.

Key areas for investigation include:

Catalyst-Free Reductive Amination: Building upon methods that use stable and inexpensive fluorine sources like trifluoroacetic acid, catalyst-free approaches can be explored. researchgate.net The direct reductive trifluoroethylation of oxan-3-amine using silanes as mild reducing agents in green solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) would represent a significant advancement. researchgate.netntu.edu.sg

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could offer a highly selective and environmentally benign route to the target compound. Biocatalytic methods operate under mild aqueous conditions and can provide high enantioselectivity, which is crucial for pharmaceutical applications.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. rsc.orgnih.gov Developing a microwave-assisted protocol for the coupling of oxan-3-amine with a trifluoroethylating agent could lead to a more energy-efficient synthesis. rsc.org

Use of Greener Solvents: Replacing conventional solvents with water, supercritical fluids (like scCO₂), or bio-based solvents is a cornerstone of green chemistry. ntu.edu.sgbeilstein-journals.org Research into the synthesis of this compound in these alternative media is essential for reducing the environmental footprint of its production.

| Methodology | Key Advantages | Potential Challenges | Relevant Principles |

|---|---|---|---|

| Catalyst-Free Reductive Amination | Avoids heavy metal catalysts; uses inexpensive fluorine sources. researchgate.net | May require stoichiometric amounts of reducing agents. | Atom Economy, Safer Chemistry |

| Biocatalysis | High selectivity; mild aqueous conditions; biodegradable catalysts. numberanalytics.com | Enzyme stability and availability; substrate scope limitations. | Use of Renewable Feedstocks, Benign Solvents |

| Microwave-Assisted Synthesis | Rapid reaction times; improved energy efficiency; enhanced yields. rsc.org | Scalability can be an issue; requires specialized equipment. | Energy Efficiency |

| Synthesis in Green Solvents | Reduces pollution and health hazards associated with VOCs. ntu.edu.sg | Solubility and reactivity of reagents may be different. | Safer Solvents and Auxiliaries |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the trifluoroethyl group can be harnessed to discover novel chemical transformations. The strong electron-withdrawing nature of the CF₃ group decreases the basicity of the amine nitrogen, influencing its nucleophilicity and reactivity in subsequent reactions.

Future research should focus on:

Cycloaddition Reactions: N-trifluoroethylated imines derived from related compounds have been used as synthons in various cycloaddition reactions to create complex heterocyclic scaffolds. nih.gov Investigating the potential of this compound to participate in [3+2] or [3+4] cycloadditions could yield novel spirocyclic or fused ring systems with potential biological activity. nih.gov

C-H Activation and Functionalization: Direct functionalization of the C-H bonds on the oxane ring, guided by the trifluoroethylamino substituent, would be a powerful and atom-economical strategy for creating derivatives. Transition-metal catalysis could enable the introduction of aryl, alkyl, or other functional groups at specific positions.

Radical Reactions: The trifluoroethyl group can influence the stability of adjacent radicals. Exploring radical-mediated reactions, such as photoredox-catalyzed transformations, could unlock new pathways for derivatization that are complementary to traditional ionic reactions. nih.gov

Rearrangement Reactions: The electronic interplay between the trifluoroethyl group, the amine, and the oxane ring might facilitate novel molecular rearrangements under specific catalytic conditions, leading to the synthesis of unique and complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, modern synthesis technologies should be employed. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing. amt.ukresearchgate.net

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. amt.ukresearchgate.net A flow-based synthesis of this compound could improve safety, yield, and scalability. researchgate.net Furthermore, multistep syntheses involving this compound could be streamlined by connecting multiple flow reactors in sequence. researchgate.net

Automated Synthesis Platforms: Automated systems can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions, catalysts, and substrates. chemrxiv.orgsciforum.net By integrating an automated synthesizer with analytical tools, the optimization of synthetic routes to this compound and its derivatives can be rapidly achieved. chemrxiv.orgnih.gov This technology is also ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

| Technology | Key Benefits for this compound Chemistry | Emerging Opportunities |

|---|---|---|

| Flow Chemistry | Enhanced safety and control; improved scalability and reproducibility; potential for telescoping multi-step reactions. researchgate.net | Generation and in-situ use of hazardous reagents; integration of photochemical or electrochemical steps. researchgate.net |

| Automated Synthesis | High-throughput reaction optimization; rapid library synthesis for SAR studies; accelerated discovery of new reactions. chemrxiv.orgsciforum.net | Integration with machine learning algorithms for autonomous reaction development and optimization. |

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Applying these methods to this compound can guide experimental work, save resources, and accelerate discovery.

Future directions in this area include:

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict transition state energies, and thus forecast the feasibility and selectivity of potential synthetic routes. This can help prioritize the most promising experimental conditions before entering the lab.

Reactivity Mapping: Computational tools can be used to predict the reactivity of different sites within the this compound molecule. For instance, calculating pKa values, mapping electrostatic potential, and determining frontier molecular orbital energies can provide insights into its nucleophilic and electrophilic behavior, guiding the design of new reactions.

Machine Learning for Reaction Optimization: By training machine learning algorithms on existing reaction data (from automated synthesis platforms or the broader chemical literature), it may become possible to predict the optimal conditions for a desired transformation involving this compound. vapourtec.com This data-driven approach can significantly reduce the experimental effort required for process optimization.

By pursuing these future research directions, the chemical community can establish a robust foundation for the synthesis and application of this compound, paving the way for its use in the development of new medicines, materials, and other valuable chemical products.

Q & A

Q. What are the optimal synthetic routes for N-(2,2,2-trifluoroethyl)oxan-3-amine, and how can reaction conditions be optimized for yield and purity?

A two-step approach is recommended:

- Step 1 : React oxan-3-amine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (a reactive trifluoroethylating agent) under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated product .

- Step 2 : Purify via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the target compound.

Optimization : Monitor reaction progress by TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of trifluoroethylating agent) and temperature (50–70°C) to suppress side reactions like over-alkylation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Confirm regioselectivity of alkylation by observing splitting patterns (e.g., CF₃ group at δ ~120 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolve conformational preferences of the oxane ring and trifluoroethyl group; note potential steric hindrance between the CF₃ group and oxane oxygen .

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error.

Q. What safety protocols are essential when handling this compound?

Q. How can impurities from incomplete alkylation be removed during purification?

Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Alternatively, employ ion-exchange chromatography to separate unreacted oxan-3-amine (basic) from the neutral product .

Advanced Research Questions

Q. How does the stereoelectronic effect of the trifluoroethyl group influence the conformational dynamics of the oxane ring?

Q. What role does fluorination play in enhancing the compound’s metabolic stability in pharmacological studies?

The CF₃ group reduces basicity of the adjacent amine (pKa lowered by ~2–3 units), minimizing protonation in physiological pH and slowing hepatic N-dealkylation. Compare metabolic half-lives (t₁/₂) in microsomal assays with non-fluorinated analogs .

Q. Can computational modeling predict the compound’s binding affinity to CNS targets like serotonin receptors?

Yes. Molecular docking (AutoDock Vina) using Protein Data Bank structures (e.g., 5-HT₂A, PDB ID: 6WGT) can identify key interactions:

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Under acidic conditions (pH <3), the oxane ring may undergo acid-catalyzed ring-opening. Under basic conditions (pH >10), β-hydride elimination of the trifluoroethyl group is possible. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC tracking .

Q. What strategies enable selective N-functionalization of this compound for bioconjugation?

Protect the oxane oxygen with TMSCl prior to reacting the amine with activated esters (e.g., NHS-biotin). Deprotect with TBAF in THF. Alternative: Use reductive amination with aldehydes (NaBH₃CN, pH 7) to avoid side reactions at the CF₃ group .

Q. Are there contradictions in reported pharmacological activity data for analogs of this compound?

Yes. For example, some patents report potent kinase inhibition (IC₅₀ <10 nM) , while academic studies note reduced activity due to poor membrane permeability. Resolve discrepancies by measuring logP (experimental vs. predicted) and using PAMPA assays to assess permeability .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.